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Compound of Interest

Compound Name: Romifidine

Cat. No.: B1679519 Get Quote

An Overview of Romifidine as a Selective Alpha-2 Adrenergic Receptor Agonist

Romifidine is a potent and selective alpha-2 adrenergic receptor agonist utilized primarily in

veterinary medicine for its sedative and analgesic properties.[1] Chemically, it is N-(2-bromo-6-

fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, belonging to the imidazoline class of

compounds.[2][3] Its mechanism of action centers on the stimulation of alpha-2 adrenergic

receptors in the central and peripheral nervous systems, leading to a reduction in

norepinephrine release and subsequent sedation, analgesia, and muscle relaxation.[4][5] This

technical guide provides a comprehensive overview of romifidine, focusing on its

pharmacological profile, mechanism of action, and relevant experimental methodologies for

research and development.

Chemical and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1679519?utm_src=pdf-interest
https://www.benchchem.com/product/b1679519?utm_src=pdf-body
https://www.benchchem.com/product/b1679519?utm_src=pdf-body
https://www.research.ed.ac.uk/en/publications/pharmacokinetic-pharmacodynamic-modelling-of-the-antinociceptive-/
https://pubmed.ncbi.nlm.nih.gov/22233529/
https://pubmed.ncbi.nlm.nih.gov/9430770/
https://pubmed.ncbi.nlm.nih.gov/8725400/
https://www.cpdsolutions.co.za/Publications/article_uploads/Alpha2_Agonists_in_Veterinary_Medicine_-_Nurse.pdf
https://www.benchchem.com/product/b1679519?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name
N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-

imidazol-2-amine

Molecular Formula C₉H₉BrFN₃

Molecular Weight 258.09 g/mol

CAS Number 65896-16-4

SMILES C1CN=C(N1)NC2=C(C=CC=C2Br)F

InChIKey KDPNLRQZHDJRFU-UHFFFAOYSA-N

Pharmacological Profile
Receptor Binding Affinity and Selectivity
Romifidine exhibits a high affinity for alpha-2 adrenergic receptors. While specific Ki values for

romifidine at the individual alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes

are not extensively reported in publicly available literature, studies on similar alpha-2 agonists

suggest that many compounds in this class do not display significant selectivity between these

subtypes. Romifidine is reported to have a binding ratio of 340:1 for alpha-2 adrenergic

receptors over imidazoline receptors.

Pharmacokinetics in Horses
The pharmacokinetic profile of romifidine has been well-characterized in horses, its primary

target species. Following intravenous administration, romifidine is rapidly distributed and

subsequently eliminated from the body.
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Parameter
Value (mean ±
SD or range)

Species Dosage Reference

Maximum

Plasma

Concentration

(Cmax)

51.9 ± 13.1

ng/mL
Horse 80 µg/kg i.v.

Terminal

Elimination Half-

life (t½)

138.2 (104.6-

171.0) min
Horse 80 µg/kg i.v.

3.09 ± 1.18 h Horse 0.01 mg/kg i.v.

148.67 ± 61.59

min
Horse 100 µg/kg i.v.

Systemic

Clearance (Cl)

32.4 (25.5-38.4)

mL/min/kg
Horse 80 µg/kg i.v.

34.1 ± 6.06

mL/min/kg
Horse 0.01 mg/kg i.v.

22.55 ± 6.67

mL/kg/min
Horse 100 µg/kg i.v.

Volume of

Distribution (Vd)
4.89 ± 1.31 L/kg Horse 0.01 mg/kg i.v.

Volume of

Central

Compartment

(Vc)

1.89 (0.93-2.39)

L/kg
Horse 80 µg/kg i.v.

Volume of

Peripheral

Compartment

(Vp)

2.57 (1.71-4.19)

L/kg
Horse 80 µg/kg i.v.

Pharmacodynamics in Horses
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The pharmacodynamic effects of romifidine are dose-dependent and correlate with its plasma

concentrations. Key effects include sedation and analgesia, as well as cardiovascular changes

such as bradycardia and an initial increase in arterial pressure.

Effect Dosage Observation Species Reference

Sedation 40 µg/kg i.v.

Significant

sedation for at

least 45 minutes.

Horse

120 µg/kg i.v.

Deeper and

longer-lasting

sedation

compared to 40

µg/kg.

Horse

Analgesia
40 and 120

µg/kg i.v.

Dose-dependent

increase in

nociceptive

threshold.

Horse

Cardiovascular 80 µg/kg i.v.

Significant

reduction in heart

rate and cardiac

index; increase

in mean arterial

pressure.

Horse

40 and 120

µg/kg i.v.

Bradycardia is a

common side

effect.

Horse

Mechanism of Action and Signaling Pathways
Romifidine exerts its effects by acting as an agonist at alpha-2 adrenergic receptors, which are

G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of

inhibitory G-proteins (Gi/o).
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Figure 1: Alpha-2 Adrenergic Receptor Signaling Pathway

Upon binding of romifidine, the alpha-2 adrenergic receptor undergoes a conformational

change, leading to the activation of the associated Gi/o protein. The G-protein then dissociates

into its Gαi/o-GTP and Gβγ subunits. The Gαi/o-GTP subunit inhibits the enzyme adenylyl

cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic

AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A

(PKA) and subsequent downstream effects. The Gβγ subunit can also directly modulate the

activity of various ion channels, such as promoting the opening of G-protein-coupled inwardly

rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

Collectively, these signaling events lead to hyperpolarization and reduced excitability of

neurons, resulting in the observed sedative and analgesic effects.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of alpha-2 adrenergic receptor

agonists like romifidine. Below are representative protocols for key in vitro and in vivo

experiments.

In Vitro Assays
1. Radioligand Binding Assay (Competitive Inhibition)
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This assay determines the binding affinity (Ki) of romifidine for alpha-2 adrenergic receptors

by measuring its ability to compete with a radiolabeled antagonist.

Objective: To determine the Ki of romifidine for alpha-2 adrenergic receptors.

Materials:

Cell membranes expressing the target alpha-2 adrenergic receptor subtype.

Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine.

Non-specific binding control: Phentolamine or unlabeled yohimbine (e.g., 10 µM).

Romifidine solutions of varying concentrations.

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

Glass fiber filters.

Scintillation counter.

Methodology:

Prepare serial dilutions of romifidine.

In a 96-well plate, combine cell membranes (e.g., 10-20 µg protein), a fixed concentration

of the radioligand (near its Kd), and varying concentrations of romifidine or buffer (for total

binding) or the non-specific control.

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium

(e.g., 60 minutes).

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing

with ice-cold binding buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value of romifidine from the competition curve and calculate the Ki

value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of the

non-hydrolyzable GTP analog, [³⁵S]GTPγS, following receptor stimulation by romifidine.

Objective: To determine the EC50 and Emax of romifidine for G-protein activation.

Materials:

Cell membranes expressing the alpha-2 adrenergic receptor.

[³⁵S]GTPγS.

Romifidine solutions of varying concentrations.

GDP (to ensure agonist-dependent binding).

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Glass fiber filters.

Scintillation counter.

Methodology:

Prepare serial dilutions of romifidine.

In a 96-well plate, combine cell membranes, GDP (e.g., 10 µM), and varying

concentrations of romifidine.

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

Incubate at 30°C for 30-60 minutes.

Terminate the reaction by rapid filtration and wash the filters.
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Measure the filter-bound radioactivity.

Plot the specific binding of [³⁵S]GTPγS against the concentration of romifidine to

determine the EC50 and Emax.

3. cAMP Functional Assay

This assay measures the ability of romifidine to inhibit the production of cAMP, typically

stimulated by forskolin.

Objective: To determine the IC50 of romifidine for the inhibition of adenylyl cyclase.

Materials:

Whole cells expressing the alpha-2 adrenergic receptor.

Romifidine solutions of varying concentrations.

Forskolin (to stimulate adenylyl cyclase).

cAMP detection kit (e.g., HTRF, ELISA).

Methodology:

Culture cells to an appropriate density in a multi-well plate.

Pre-incubate the cells with varying concentrations of romifidine.

Stimulate the cells with a fixed concentration of forskolin for a defined period (e.g., 15-30

minutes).

Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.

Plot the percentage inhibition of forskolin-stimulated cAMP production against the

concentration of romifidine to determine the IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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